Ethyl 4-ethyl-2,3-dioxopiperazine-1-carboxylate
Overview
Description
Ethyl 4-ethyl-2,3-dioxopiperazine-1-carboxylate is a synthetic organic compound belonging to the piperazine family. This compound is characterized by its unique structure, which includes a piperazine ring substituted with ethyl groups and ester functionalities. It is of interest in various fields of chemistry and pharmacology due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-ethyl-2,3-dioxopiperazine-1-carboxylate typically involves the reaction of ethyl piperazine-1-carboxylate with ethyl chloroformate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
Starting Materials: Ethyl piperazine-1-carboxylate and ethyl chloroformate.
Reaction Conditions: The reaction is conducted in an inert solvent like dichloromethane at a temperature range of 0-5°C.
Procedure: Ethyl chloroformate is added dropwise to a solution of ethyl piperazine-1-carboxylate and triethylamine in dichloromethane. The mixture is stirred for several hours until the reaction is complete.
Purification: The product is purified by recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems ensures consistent quality and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-ethyl-2,3-dioxopiperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles like amines or alcohols replace the ethoxy group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride; performed in anhydrous ether or tetrahydrofuran under inert atmosphere.
Substitution: Amines or alcohols; reactions are often conducted in polar solvents like ethanol or methanol at elevated temperatures.
Major Products
Oxidation: N-oxides of this compound.
Reduction: Corresponding alcohols.
Substitution: New esters or amides depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-ethyl-2,3-dioxopiperazine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex piperazine derivatives.
Biology: Investigated for its potential as a scaffold in the design of enzyme inhibitors.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of Ethyl 4-ethyl-2,3-dioxopiperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s ester and carbonyl groups can form hydrogen bonds and other interactions with active sites of enzymes, potentially inhibiting their activity. The exact pathways and targets depend on the specific biological context and the nature of the enzyme or receptor involved.
Comparison with Similar Compounds
Ethyl 4-ethyl-2,3-dioxopiperazine-1-carboxylate can be compared with other piperazine derivatives, such as:
Ethyl 2,3-dioxopiperazine-1-carboxylate: Lacks the additional ethyl group, which may affect its biological activity and solubility.
4-Methyl-2,3-dioxopiperazine-1-carboxylate: Substitution with a methyl group instead of an ethyl group can lead to different pharmacokinetic properties.
1,4-Dioxopiperazine derivatives: These compounds have different substitution patterns and may exhibit distinct biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
ethyl 4-ethyl-2,3-dioxopiperazine-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O4/c1-3-10-5-6-11(8(13)7(10)12)9(14)15-4-2/h3-6H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEQWVNWHNLZPLH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(C(=O)C1=O)C(=O)OCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80553367 | |
Record name | Ethyl 4-ethyl-2,3-dioxopiperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80553367 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112895-04-2 | |
Record name | Ethyl 4-ethyl-2,3-dioxopiperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80553367 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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